molecular formula C12H14N2OS B1481708 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098070-48-3

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481708
CAS No.: 2098070-48-3
M. Wt: 234.32 g/mol
InChI Key: VZYRPSRYOSVESZ-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a chemical scaffold of high interest in medicinal chemistry research, incorporating both a pyrazole core and a thiophene heterocycle. The pyrazole moiety is a privileged structure in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . The inclusion of a thiophene ring, a classic bioisostere for phenyl rings, can significantly influence the compound's electronic properties, binding affinity, and metabolic stability . The specific substitution pattern on the pyrazole core, including the cyclopropylmethyl group at the N-1 position and the hydroxymethyl group at the C-5 position, provides researchers with a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Compounds featuring the thiophene nucleus have been extensively reported in scientific literature to possess diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable prototypes for developing new pharmacological tools . Similarly, pyrazole derivatives are frequently investigated as key structural components in potential antitumor agents and enzyme inhibitors . This compound is intended for research purposes only, specifically for use in chemical biology, hit-to-lead optimization campaigns, and the exploration of novel bioactive molecules. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-7-11-5-12(10-3-4-16-8-10)13-14(11)6-9-1-2-9/h3-5,8-9,15H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYRPSRYOSVESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following sequence:

  • Construction of the pyrazole core
  • Introduction of the thiophen-3-yl and cyclopropylmethyl substituents
  • Installation of the hydroxymethyl group at the 5-position

Pyrazole Ring Construction

Method A: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
  • A 1,3-dicarbonyl precursor (such as a β-diketone or β-ketoester) is condensed with a hydrazine derivative, often in ethanol or methanol, sometimes with acid catalysis (e.g., acetic acid).
  • For 3-substituted pyrazoles, a chalcone (α,β-unsaturated ketone) bearing the thiophen-3-yl group can be used, reacting with hydrazine hydrate to yield the corresponding pyrazole.
Method B: Metal-Catalyzed Cyclization
  • Iron(III) phthalocyanine chloride or other transition metal catalysts can promote the cyclization of chalcones with hydrazine hydrate, facilitating the formation of 3,5-disubstituted pyrazoles under mild conditions.

Hydroxymethylation at the 5-Position

  • The hydroxymethyl group can be introduced by formylation of the 5-position (via a Vilsmeier–Haack reaction or similar) followed by reduction of the formyl group to the hydroxymethyl group using sodium borohydride or another mild reducing agent.
  • Alternatively, the starting 1,3-dicarbonyl compound can be selected to contain a protected hydroxymethyl group, which is deprotected in the final step.

Example Synthetic Route

Step Reaction Type Reagents & Conditions Purpose
1 Chalcone Formation Thiophen-3-carboxaldehyde + cyclopropylmethyl ketone, piperidine, ethanol Synthesize α,β-unsaturated ketone
2 Pyrazole Cyclization Hydrazine hydrate, ethanol, acetic acid Form pyrazole ring
3 N-Alkylation Cyclopropylmethyl bromide, K2CO3, DMF Introduce cyclopropylmethyl group
4 Hydroxymethylation Vilsmeier–Haack formylation, then NaBH4 reduction Install hydroxymethyl group

Data Table: Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Solvent Ethanol, DMF For condensation and alkylation
Catalyst/Base Piperidine, K2CO3 For chalcone formation and alkylation
Temperature 25–80°C Room temp to moderate heating
Reaction Time 2–24 hours Step-dependent
Yield (literature range) 40–80% (stepwise) Overall yield depends on purification
Purification Column chromatography Silica gel, eluent: EtOAc/hexane

Research Findings and Notes

  • Functionalization : Introduction of thiophene and cyclopropylmethyl groups is commonly achieved via alkylation and cross-coupling, both robust and scalable for research-scale synthesis.
  • Pyrazole Core Assembly : Cyclocondensation of chalcones with hydrazine is a well-documented, high-yielding method for constructing the pyrazole scaffold, with microwave irradiation or sonication sometimes used to accelerate the reaction and improve yields.
  • Hydroxymethylation : The Vilsmeier–Haack reaction followed by reduction is a classical sequence for introducing a hydroxymethyl group at the 5-position of pyrazoles.
  • Scalability and Modularity : The synthetic sequence is modular, allowing for substitution of different aryl or alkyl groups at the 3- and 1-positions, respectively, by varying the starting materials.

Summary Table: Synthetic Approaches

Method Key Steps Advantages Challenges
Condensation + Alkylation Chalcone formation, pyrazole cyclization, N-alkylation, hydroxymethylation Flexible, high-yielding, modular Requires careful purification, regioselectivity control
Cross-Coupling Pyrazole halogenation, Suzuki/Stille coupling, N-alkylation Precise functionalization Requires metal catalysts, sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions such as:

  • Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: : Reduction of the potential carbonyl (if oxidized) back to a hydroxyl group using reducing agents such as sodium borohydride.

  • Substitution: : The hydroxyl group can be substituted by other groups using appropriate reagents like thionyl chloride to form chlorides or tosylates.

Common Reagents and Conditions

  • Oxidation: : PCC, DMSO (Dimethyl sulfoxide).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Thionyl chloride, tosyl chloride.

Major Products Formed

  • Oxidation: : (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanone

  • Reduction: : Original compound or its derivatives.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology and Medicine

In medicinal chemistry, (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol could be explored for its potential pharmacological activities, especially in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

In the chemical industry, it might be utilized in the development of novel materials or as a chemical intermediate in various synthetic pathways.

Mechanism of Action

The mechanism by which (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects would depend on its application. For instance, if used as a drug, it might interact with biological targets like enzymes or receptors, modulating their activity through binding interactions. Its molecular structure allows for diverse interactions, enabling it to fit into various biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol (Target) C₁₂H₁₅N₂O₂S 263.33 1-Cyclopropylmethyl, 3-thiophen-3-yl, 5-hydroxymethyl Enhanced metabolic stability; balanced lipophilicity and polarity
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol C₁₀H₁₂N₂O₂S 208.28 1-Ethyl, 3-thiophen-2-yl, 5-hydroxymethyl Lower molecular weight; thiophen-2-yl may alter electronic interactions
(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol C₁₁H₁₁N₂O₂S 243.28 1-Propargyl, 3-thiophen-3-yl, 5-hydroxymethyl Propargyl group introduces rigidity and potential for click chemistry
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C₈H₁₂N₂O 152.20 5-Cyclopropyl, 2-methyl, 3-hydroxymethyl Smaller substituents; reduced steric hindrance
(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol C₁₂H₁₄N₄O 230.27 1-Cyclopropylmethyl, 3-pyrazin-2-yl, 5-hydroxymethyl Pyrazine introduces hydrogen-bonding capability; higher polarity

Impact of Substituent Position and Electronic Effects

  • Thiophen-3-yl vs.
  • Cyclopropylmethyl vs. Ethyl/Propargyl : The cyclopropylmethyl group provides steric bulk without excessive lipophilicity, likely improving pharmacokinetic profiles compared to ethyl (flexible) or propargyl (electron-withdrawing) groups .
  • Pyrazine vs. Thiophene : Replacing thiophene with pyrazine (as in ) introduces two nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce membrane permeability .

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a novel organic molecule that integrates a pyrazole ring with a cyclopropylmethyl and thiophene substituent. This unique structural combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N3SC_{13}H_{17}N_3S, with a molecular weight of approximately 247.36 g/mol. The presence of the pyrazole and thiophene rings contributes to its aromatic stability and electronic properties, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to various biological targets. The thiophene ring may also participate in electronic interactions that influence the compound's pharmacological profile.

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anti-inflammatory : Reduction of inflammation markers in vitro.
  • Anticancer : Induction of apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of pyrazole exhibited significant antimicrobial properties against various bacterial strains, suggesting that this compound may share similar effects due to its structural components .
  • Anti-inflammatory Effects : In vitro assays showed that compounds with thiophene and pyrazole rings could inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have indicated that pyrazole derivatives can induce apoptosis in glioma cells through multiple mechanisms, including the inhibition of key signaling pathways such as AKT/mTOR .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole, ThiopheneAntimicrobial, Anti-inflammatory, Anticancer
2-(1-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine)ThienopyridineAntidepressant
4-(imidazo[1,2-a]pyridin-3-yl)butanamideImidazole derivativeAnticancer

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions followed by functionalization to introduce the thiophene and cyclopropylmethyl groups. Industrially, optimizing these synthetic routes can enhance yield and reduce costs while adhering to green chemistry principles.

Q & A

Q. What are the common synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, leveraging pyrazole core formation followed by functionalization. For example:

  • Step 1 : Cyclopropylmethyl substitution via nucleophilic displacement or alkylation of a pyrazole precursor (e.g., using cyclopropylmethyl bromide under basic conditions) .
  • Step 2 : Thiophene-3-yl group introduction via Suzuki-Miyaura coupling or direct electrophilic substitution .
  • Step 3 : Methanol group installation through oxidation of a methyl group (e.g., using KMnO₄ in acidic conditions) or reduction of a carbonyl intermediate (e.g., NaBH₄) .
    Characterization : Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. Crystallographic confirmation (via SHELX ) is recommended for ambiguous structures.

Q. How is the structural stability of this compound assessed under varying experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions.
  • pH Sensitivity : Stability in acidic/basic media is tested via HPLC monitoring after 24-hour incubation at pH 2–12 .
  • Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV exposure (e.g., 254 nm for 48 hours) .
    Key Insight : The cyclopropylmethyl group enhances steric protection, while the thiophene moiety may increase susceptibility to oxidative degradation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Screening against kinases or cytochrome P450 isoforms using fluorescence-based activity assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .
    Note : False positives due to thiophene-mediated redox activity should be ruled out using counter-screens with antioxidants .

Advanced Research Questions

Q. How can conflicting crystallographic data on pyrazole-thiophene derivatives be resolved?

Contradictions in bond angles or dihedral angles (e.g., thiophene-pyrazole torsion) arise from polymorphism or solvent effects. Mitigation strategies:

  • High-Resolution Crystallography : Use synchrotron radiation for datasets with resolution ≤ 0.8 Å .
  • Computational Validation : Compare experimental structures with density functional theory (DFT)-optimized geometries .
  • Dynamic Studies : Variable-temperature XRD to assess conformational flexibility .
    Example : A benzothiophene-pyrazole analog showed a 24.99° dihedral angle variance between two polymorphs, resolved via SHELXL refinement .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Isotere Replacement : Substitute the methanol group with a trifluoromethyl or methylsulfonyl group to reduce oxidative metabolism .
  • Deuterium Labeling : Introduce deuterium at the cyclopropylmethyl group’s α-position to slow CYP450-mediated cleavage .
  • Prodrug Design : Mask the methanol as an ester (e.g., acetyl) to enhance permeability, with enzymatic hydrolysis in vivo .
    Data : In a related pyrazole derivative, deuterium labeling increased half-life in rat liver microsomes from 2.1 to 5.8 hours .

Q. How do electronic effects of the thiophene moiety influence reactivity in cross-coupling reactions?

  • Electrophilic Aromatic Substitution : Thiophene’s electron-rich nature directs substitutions to the 2- or 5-positions. Halogenation (e.g., Br₂ in CHCl₃) at these positions enables subsequent Suzuki couplings .
  • Negishi Coupling : Thiophene-3-yl zincates show higher reactivity than phenyl analogs due to sulfur’s polarizability, yielding 75–85% cross-coupled products .
    Challenge : Competing side reactions (e.g., homocoupling) are minimized using PdCl₂(PPh₃)₂ with rigorous degassing .

Q. What computational methods predict binding modes to biological targets like kinases?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target kinases (e.g., EGFR, PDB: 1M17) .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge region residues) .
    Case Study : A pyrazole analog showed a docking score of −9.2 kcal/mol for EGFR, correlating with experimental IC₅₀ of 0.8 µM .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrazole Derivatives

StepMethod A (Alkylation) Method B (Cross-Coupling)
Yield68%85%
Purity (HPLC)95%98%
Key Intermediate5-Bromo-pyrazole3-Thienyl boronic acid
LimitationsLow regioselectivityRequires inert conditions

Q. Table 2. Biological Activity of Structural Analogs

CompoundTarget (IC₅₀)Selectivity Index (Cancer vs. Normal Cells)
Analog A (Ethylamine derivative) EGFR: 1.2 µM8.5
Analog B (Trifluoromethyl) COX-2: 0.3 µM12.4
Target Compound (Methanol derivative)Under investigationPreliminary 6.2 (HeLa vs. HEK293)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

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